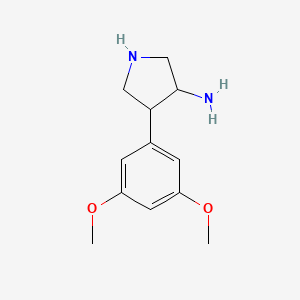![molecular formula C17H11BrN2O2 B14868704 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the furoquinoxaline family This compound is characterized by the presence of a bromine atom at the 3-position and a methoxyphenyl group at the 2-position of the furoquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various substituted furoquinoxalines, while Sonogashira coupling reactions can yield disubstituted furoquinoxalines .
科学研究应用
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a promising candidate for use in organic light-emitting transistors and organic lasers.
Medicinal Chemistry:
Materials Science: The compound’s photophysical properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
作用机制
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylbenzo[g]furo[2,3-b]quinoxaline: This compound has similar electronic properties and can be used in similar applications.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar core structure but different substituents, leading to variations in its electronic and photophysical properties.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: This compound has a similar furoquinoxaline core but different functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and photophysical properties, making it suitable for a wide range of applications.
属性
分子式 |
C17H11BrN2O2 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
3-bromo-2-(4-methoxyphenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H11BrN2O2/c1-21-11-8-6-10(7-9-11)16-14(18)15-17(22-16)20-13-5-3-2-4-12(13)19-15/h2-9H,1H3 |
InChI 键 |
ISOARIHUFOYQSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


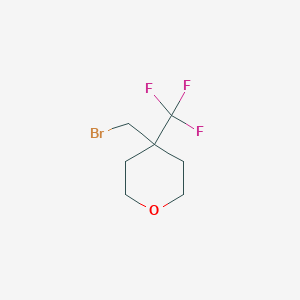
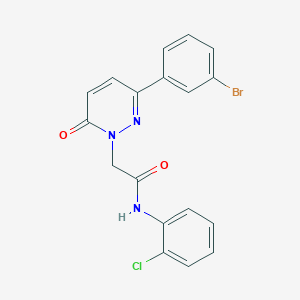
![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
![(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B14868636.png)
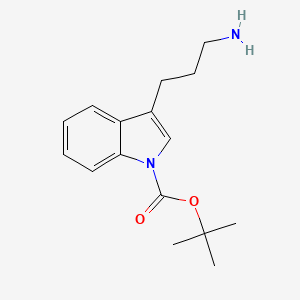
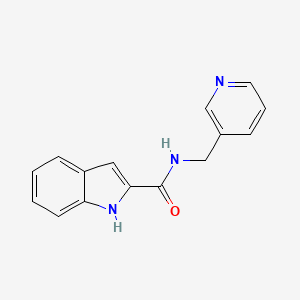
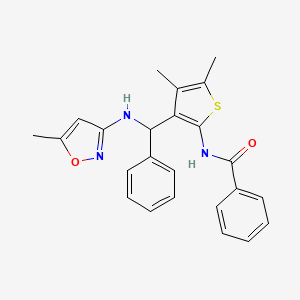

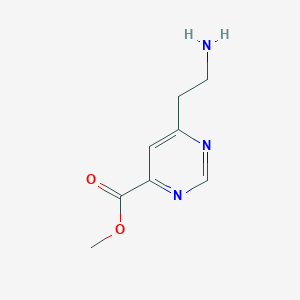
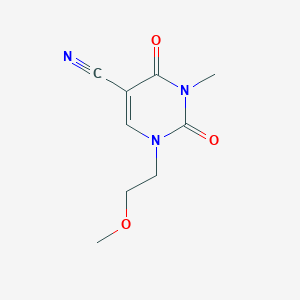
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
